

Anaritide Clinical Trials: A Cross-Study Comparison for Researchers

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Compound of Interest

Compound Name: Anaritide

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For drug development professionals, researchers, and scientists, this guide provides a comparative analysis of key clinical trials involving **Anaritide**, a synthetic analog of the atrial natriuretic peptide. This document summarizes quantitative data from pivotal studies, details experimental protocols, and visualizes the underlying signaling pathway to offer a comprehensive overview of **Anaritide**'s clinical performance.

Anaritide has been investigated for its potential therapeutic effects in conditions such as acute kidney injury and heart failure. This guide synthesizes findings from key clinical trials to facilitate a deeper understanding of its efficacy and safety profile across different patient populations and dosing regimens.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from prominent **Anaritide** clinical trials.

Table 1: Anaritide in Acute Tubular Necrosis (Allgren et al.)

Outcome	Anaritide (0.2 µg/kg/min)	Placebo	p-value
Overall Population (n=504)			
Dialysis-Free Survival at Day 21	43%	47%	0.35
Oliguric Subgroup (n=120)			
Dialysis-Free Survival at Day 21	27% (16 of 60)	8% (5 of 60)	0.008
Non-Oliguric Subgroup (n=378)			
Dialysis-Free Survival at Day 21	48% (88 of 183)	59% (116 of 195)	0.03

Table 2: Anaritide in Oliguric Acute Renal Failure (Lewis et al.)

Outcome	Anaritide (0.2 µg/kg/min)	Placebo	p-value
Patient Population (n=222)			
Dialysis-Free Survival at Day 21	21%	15%	0.22
Requirement for Dialysis by Day 14	64%	77%	0.054
Mortality at Day 60	60%	56%	0.541
Incidence of Systolic BP < 90 mmHg	95%	55%	<0.001

Table 3: Hemodynamic and Renal Effects of Anaritide in Congestive Heart Failure (Fody et al.)

Parameter (at 0.03-0.3 µg/kg/min)	Baseline (Mean ± SEM)	Post-Anaritide (Mean ± SEM)	p-value
Mean Systemic Arterial Pressure (mm Hg)	94 ± 2	87 ± 2	<0.05
Right Atrial Pressure (mm Hg)	10 ± 1	8 ± 1	<0.05
Mean Pulmonary Arterial Pressure (mm Hg)	33 ± 2	28 ± 2	<0.05
Pulmonary Artery Wedge Pressure (mm Hg)	22 ± 2	15 ± 2	<0.05
Cardiac Index (L/min/m ²)	2.39 ± 0.15	2.62 ± 0.15	<0.05
Urine Volume (ml/min)	1.6 ± 0.2	2.3 ± 0.4	<0.05
Sodium Excretion (µEq/min)	47 ± 13	74 ± 20	<0.05

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to allow for critical evaluation and replication of the study designs.

Anaritide in Acute Tubular Necrosis (Allgren et al.)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[\[1\]](#)
- Participants: 504 critically ill patients diagnosed with acute tubular necrosis.[\[1\]](#)

- Intervention: Patients were randomly assigned to receive a 24-hour intravenous infusion of either **Anaritide** at a dose of 0.2 µg per kilogram of body weight per minute or a matching placebo.[1]
- Primary Endpoint: The primary outcome measured was dialysis-free survival for 21 days following the treatment infusion.[1]
- Secondary Endpoints: Other monitored outcomes included the necessity for dialysis, alterations in serum creatinine concentration, and overall mortality.[1]
- Subgroup Analysis: A prospective analysis was conducted on a subgroup of 120 patients with oliguria, defined as a urinary output of less than 400 ml per day.

Anaritide in Oliguric Acute Renal Failure (Lewis et al.)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 222 patients specifically with oliguric acute renal failure were enrolled.
- Intervention: Participants were randomized to receive a 24-hour infusion of either **Anaritide** (0.2 µg/kg/min) or a placebo.
- Primary Endpoint: The primary efficacy endpoint was dialysis-free survival through day 21.
- Follow-up: Dialysis and mortality status were monitored for 60 days.
- Safety Monitoring: Hemodynamic parameters, including systolic blood pressure, were closely monitored during the infusion period.

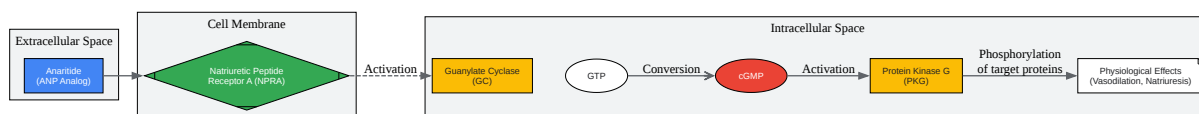
Hemodynamic and Renal Effects of Anaritide in Congestive Heart Failure (Fody et al.)

- Study Design: A clinical trial involving patients with New York Heart Association class II to IV heart failure.
- Participants: 35 patients (32 men and 3 women) aged 33 to 75 years.

- **Intervention:** The study was conducted in two phases. In the first phase, **Anaritide** was administered as 1-hour infusions at rates varying from 0.03 to 0.3 µg/kg/min, with hemodynamic monitoring via right-sided heart catheterization. The second phase involved 2-hour infusions of **Anaritide** (0.03 to 0.6 µg/kg/min) and placebo with noninvasive monitoring.
- **Measurements:** Hemodynamic parameters measured included mean systemic arterial, right atrial, mean pulmonary arterial, and pulmonary artery wedge pressures, as well as cardiac index. Renal effects were assessed by measuring urine volume, sodium excretion, and creatinine clearance.

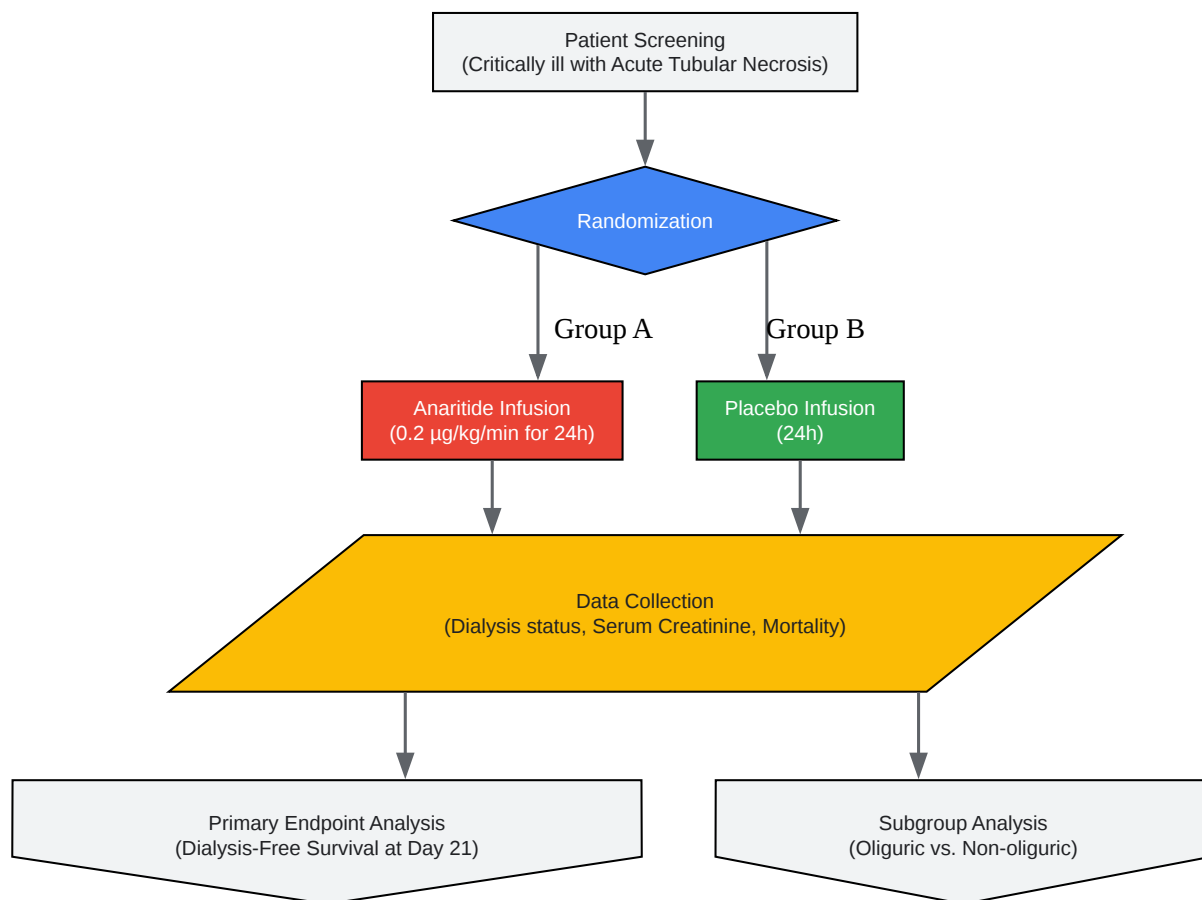
Signaling Pathway and Experimental Workflow

To visualize the biological mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.



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Caption: **Anaritide** Signaling Pathway



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Caption: Workflow of a Randomized Controlled Trial of **Anaritide** in Acute Kidney Injury

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References

- 1. Anaritide in acute tubular necrosis. Auriculin Anaritide Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
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